3,3-Di(trifluoromethyl)diazirine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6N2/c4-2(5,6)1(10-11-1)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZQSMQOKKCBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(N=N1)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340820 | |
| Record name | 3H-Diazirine, 3,3-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3024-50-8 | |
| Record name | 3H-Diazirine, 3,3-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,3 Di Trifluoromethyl Diazirine and Analogues
Historical and Conventional Approaches to Trifluoromethyl Diazirine Synthesis
The foundational methods for constructing the trifluoromethyl-substituted diazirine ring system have traditionally involved a series of well-defined steps, starting from corresponding ketones.
Synthesis via Oxime and Tosylation/Mesylation Pathways
A well-established and conventional route to aryl trifluoromethyl diazirines commences with an aryl trifluoromethyl ketone. mdpi.comacs.orgnih.gov This starting material is first converted to its corresponding oxime by reaction with hydroxylamine (B1172632) hydrochloride. mdpi.comresearchgate.net The resulting oxime is then activated by tosylation or mesylation. For instance, treatment with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) converts the oxime into a tosyl oxime. acs.orgmdpi.com This activation of the hydroxyl group is a critical step, preparing the molecule for the subsequent cyclization.
Utilization of Diaziridine Intermediates and Subsequent Oxidation
The activated tosyl oxime is then treated with liquid ammonia (B1221849). acs.orgnih.gov This step facilitates an intramolecular cyclization to form the corresponding diaziridine intermediate. acs.orgmdpi.com The final step in this conventional sequence is the oxidation of the diaziridine to the desired diazirine. acs.orgnih.gov Various oxidizing agents have been successfully employed for this transformation, including silver(I) oxide (Ag₂O), iodine (I₂), and potassium permanganate (B83412) (KMnO₄). mdpi.comacs.orgnih.gov This oxidation step is crucial for the formation of the N=N double bond within the three-membered ring.
Three-Component Condensation Reactions for Diaziridine Precursors
A more direct approach to the diaziridine precursor involves a three-component condensation reaction. This method brings together a carbonyl compound (such as a trifluoromethyl ketone), ammonia or a primary aliphatic amine, and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). mdpi.comnih.gov This convergent approach streamlines the formation of the diaziridine ring, which can then be oxidized to the corresponding diazirine.
Modern and Advanced Synthetic Strategies
Building upon the conventional methods, recent advancements have focused on improving the efficiency and scope of trifluoromethyl diazirine synthesis.
Synthesis of Specific Aryl- and Heteroaromatic-Substituted Trifluoromethyl Diazirines
The synthetic methodologies have been extended to create a diverse range of aryl- and heteroaromatic-substituted trifluoromethyl diazirines, enabling the fine-tuning of the molecule's properties. This includes the introduction of both electron-donating and electron-withdrawing groups on the aromatic ring, as well as the incorporation of various heteroaromatic systems. mdpi.comnih.gov For example, 3-pyridyl- and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines have been synthesized, which exhibit enhanced stability in ambient light and greater aqueous solubility compared to their conventional aryl counterparts. encyclopedia.pubbohrium.com The synthesis of these analogues generally follows the established pathway of trifluoroacetylation of a functionalized aryl or heteroaryl precursor, followed by oximation, tosylation, diaziridine formation with liquid ammonia, and final oxidation. mdpi.com
Below is a table summarizing the synthesis of various substituted trifluoromethyl diazirines:
| Starting Material | Substituent(s) | Key Reagents | Product | Overall Yield | Reference(s) |
| 5-Bromo Pyridyl Compound | 3-Pyridyl | n-BuLi, Methyl trifluoroacetate (B77799), NH₂OH·HCl, Ts₂O, liq. NH₃, Ag₂O | 3-(Trifluoromethyl)-3-(pyridin-3-yl)diazirine | - | mdpi.comencyclopedia.pub |
| Pyrimidyl Compound | 3-Pyrimidyl | n-BuLi, Methyl trifluoroacetate, NH₂OH·HCl, TsCl, liq. NH₃, Ag₂O | 3-(Trifluoromethyl)-3-(pyrimidin-3-yl)diazirine | - | mdpi.comencyclopedia.pub |
| Benzothiophene-2-trifluoromethyl ketone | 2-Benzothienyl | NH₂OH·HCl, TsCl, liq. NH₃, I₂ | 3-(Trifluoromethyl)-3-(benzothien-2-yl)diazirine | 26% | mdpi.com |
| 3,5-Dibromotoluene | 3,5-bis(trifluoromethyl) | t-BuLi, Ethyl trifluoroacetate, NH₂OH·HCl, TsCl, liq. NH₃, MnO₂ | 3,3'-(5-methyl-1,3-phenylene)bis(3-(trifluoromethyl)-3H-diazirine) | Good | nih.gov |
| Aryl Ketones | p-Alkoxy | - | p-Alkoxy-phenyl-3-(trifluoromethyl)diazirine | - | nih.gov |
This table is dynamically generated based on available research findings and may be expanded as more data becomes available.
Design and Synthesis of Flexible Bis-Diazirine Architectures
To enhance the utility of diazirines, particularly in applications like molecular adhesives and polymer crosslinking, researchers have designed and synthesized flexible molecules containing two diazirine units, known as bis-diazirines. nih.govrsc.orgresearchgate.net These molecules can form multiple covalent bonds upon activation, leading to stronger and more flexible connections. nih.gov
The synthesis of flexible, highly fluorinated bis-diazirines often starts with a central flexible linker. One synthetic route involves a copper-promoted coupling of a perfluoroalkyl iodide to an aryl bromide that already contains a trifluoromethyl ketone. nih.gov This key step connects two diazirine precursor units via a flexible perfluoroalkyl chain. The resulting bis-ketone is then converted to the bis-diaziridine and subsequently oxidized to the final bis-diazirine product. nih.gov
A notable challenge in this synthesis is the potential for homodimerization of the aryl bromide, which can complicate purification. nih.gov However, careful control of reaction conditions and purification techniques like trituration can lead to good yields of the desired bis-ketone intermediate. nih.gov
The synthesis of a 1,3-bis(3-(trifluoromethyl)diazirin-3-yl)phenylalanine derivative has also been reported. This involved the synthesis of a 1,3-bis(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl building block, which was then incorporated into the amino acid structure. semanticscholar.org The synthesis of the core bis-diazirine phenyl structure started from 3,5-dibromotoluene, which was treated with tert-BuLi and then ethyl trifluoroacetate to form the bis-ketone. semanticscholar.org This was followed by conversion to the bis-diazirine. semanticscholar.org
The general approach for synthesizing flexible bis-diazirine architectures is outlined in the following table:
| Starting Material | Key Reaction | Intermediate | Final Product |
| Aryl bromide with trifluoromethyl ketone | Copper-promoted coupling with diiodoperfluoroalkane | Bis-ketone with flexible perfluoroalkyl linker | Flexible bis-diazirine |
| 3,5-Dibromotoluene | Lithiation followed by reaction with ethyl trifluoroacetate | 1,3-Bis(trifluoroacetyl)toluene | 1,3-Bis(3-(trifluoromethyl)diazirin-3-yl)benzene derivative |
Challenges and Improvements in Diazirine Synthesis
Despite their utility, the synthesis of diazirines presents several challenges that researchers continuously work to overcome. These include the complexity of the synthetic routes, optimization of reaction yields, and the stability of the diazirine ring, particularly towards ambient light.
Addressing Synthetic Complexity and Yield Optimization
To address this, one-pot synthesis methods have been developed. These approaches take advantage of the in-situ formation of diaziridine, which is then directly converted to the 3H-diazirine without isolation. nih.gov For example, starting from a tosyl oxime, treatment with appropriate reagents can lead directly to the diazirine, bypassing the need to isolate the diaziridine intermediate. nih.gov
The choice of oxidizing agent for the final step of converting the diaziridine to the diazirine is also crucial for yield optimization. While silver oxide (Ag₂O) and iodine in the presence of triethylamine are commonly used, the specific conditions need to be tailored for each substrate. nih.gov
Mechanistic Investigations of 3,3 Di Trifluoromethyl Diazirine Reactivity
Photochemistry of Trifluoromethyl Diazirines
The photochemistry of trifluoromethyl diazirines, particularly 3,3-di(trifluoromethyl)diazirine and its aryl analogues, is central to their utility as precursors for highly reactive intermediates. The absorption of light energy initiates a series of transformations that define their subsequent chemical behavior.
Photoinduced Nitrogen Extrusion and Carbene Generation
The primary photochemical reaction of this compound and related trifluoromethyl diazirines upon irradiation with UV light is the irreversible loss of a molecule of nitrogen (N₂). researchgate.net This process, known as nitrogen extrusion, results in the formation of a highly reactive carbene intermediate, in this case, bis(trifluoromethyl)carbene. acs.org The reaction is initiated by the absorption of a photon, which promotes the diazirine molecule to an electronically excited state. From this state, the molecule undergoes cleavage of the C-N bonds, releasing the thermodynamically stable dinitrogen molecule and the carbene. nih.gov This clean generation of a carbene is a hallmark of diazirine chemistry and forms the basis for its application in fields like photoaffinity labeling, where the carbene can covalently bind to target biomolecules. unimi.it
Isomerization to Diazo Compounds as a Competing Pathway
While carbene generation is the principal photochemical pathway, it is not the only possible outcome. Upon photoexcitation, the strained three-membered diazirine ring can undergo a valence isomerization to form the corresponding, more stable, linear diazo compound. acs.org For aryl-substituted trifluoromethyl diazirines, such as 3-phenyl-3-(trifluoromethyl)diazirine (TPD), photolysis yields a mixture of the carbene and the diazo isomer. researchgate.netnih.gov Studies on TPD have shown that initial irradiation near 350 nm leads to approximately 65% carbene generation and 35% formation of the diazoisomer. researchgate.netnih.govresearchgate.net This diazo compound is significantly less photolabile than the parent diazirine. researchgate.netnih.gov However, with continued irradiation, it can also slowly decompose to yield the same carbene intermediate. nih.gov The presence of two trifluoromethyl groups, as in this compound, is thought to suppress this isomerization pathway, further enhancing the specificity of carbene generation.
| Photoproduct | Approximate Yield (%) | Reference |
|---|---|---|
| Carbene (via direct extrusion) | ~65% | researchgate.netnih.gov |
| Diazo Isomer (via isomerization) | ~35% | researchgate.netnih.gov |
Carbene Intermediates: Nature and Reactivity
The bis(trifluoromethyl)carbene generated from the photolysis of this compound is a fleeting but pivotal intermediate whose electronic structure dictates its reactivity. Understanding the distinction between its possible spin states is crucial for predicting its reaction pathways.
Distinction Between Singlet and Triplet Carbene States
Carbenes can exist in two primary electronic spin states: singlet and triplet. libretexts.org The key distinction lies in the arrangement of their two non-bonding electrons.
Singlet Carbene : In a singlet carbene, the two non-bonding electrons are spin-paired and occupy the same hybrid orbital (typically sp²). libretexts.org This leaves a vacant p-orbital, giving the singlet carbene both nucleophilic (from the lone pair) and electrophilic (from the empty orbital) character, though it predominantly reacts as an electrophile. libretexts.org They have a bent geometry. libretexts.org
Triplet Carbene : In a triplet carbene, the two non-bonding electrons are unpaired, have parallel spins, and reside in different orbitals. libretexts.org This state is a diradical and is often the ground state (most stable form) for simple carbenes. libretexts.org Triplet carbenes can be linear (sp hybridized) or bent (sp² hybridized). libretexts.org
Photolysis of trifluoromethyl diazirines, including aryl derivatives, is known to predominantly generate the singlet carbene as the initial reactive intermediate. nih.govnih.gov This singlet carbene is highly reactive and can undergo concerted reactions in a single step. libretexts.org
| Property | Singlet Carbene | Triplet Carbene |
|---|---|---|
| Electron Spins | Paired (antiparallel) | Unpaired (parallel) |
| Hybridization (typical) | sp² | sp or sp² |
| Geometry | Bent | Linear or Bent |
| Reactivity | Electrophilic, undergoes concerted reactions (e.g., stereospecific additions, insertions) | Diradical, undergoes stepwise radical reactions |
Factors Influencing Carbene Spin State and Reactivity
For many simple carbenes, the triplet state is energetically more favorable than the singlet state. libretexts.org However, the substituents on the carbene carbon play a decisive role in determining the ground state and the singlet-triplet energy gap. Substituents that can donate electron pairs, such as nitrogen or oxygen atoms, can stabilize the empty p-orbital of the singlet state, often making it the ground state. libretexts.org
In the case of bis(trifluoromethyl)carbene, the powerful electron-withdrawing nature of the two trifluoromethyl (CF₃) groups significantly influences its electronic structure and reactivity. researchgate.net These groups stabilize the singlet state, making it the predominantly formed and reactive species. The reactivity of the carbene generated from trifluoromethyl diazirines is consistent with a singlet state mechanism. It readily inserts into various X-H bonds, including O-H and N-H bonds, in a single concerted step, a characteristic reaction of singlet carbenes. researchgate.netnih.gov This contrasts with the stepwise, radical-like addition and abstraction reactions characteristic of triplet carbenes. libretexts.org The preference for the singlet state ensures rapid and often non-selective insertions into nearby chemical bonds, a property that is exploited in photoaffinity labeling experiments. nih.gov
Intra- and Intermolecular Insertion Reactions of Carbenes
Upon its formation, bis(trifluoromethyl)carbene readily participates in insertion reactions with a range of substrates containing C-H, O-H, N-H, and Si-H bonds. These reactions are of significant interest for the formation of new carbon-heteroatom and carbon-carbon bonds under relatively mild conditions.
C-H Insertion Reactions
The insertion of carbenes into carbon-hydrogen (C-H) bonds is a powerful transformation for the direct functionalization of alkanes and other saturated fragments. Bis(trifluoromethyl)carbene, being a highly electrophilic species, is capable of such reactions.
Detailed studies on the insertion of bis(trifluoromethyl)carbene into various C-H bonds have revealed trends in reactivity. For instance, the photolysis of 3-aryl-3-(trifluoromethyl)diazirines in cyclohexane (B81311) has been shown to yield the corresponding C-H insertion product. nih.gov Computational studies using Density Functional Theory (DFT) have provided insights into the C-H bond activation by related trifluoromethyl-containing carbenes. These studies suggest that the interaction of the carbene with alkane C-H bonds can occur with a low activation barrier, facilitating the insertion process. acs.org
The reactivity of carbenes often follows the trend of tertiary > secondary > primary C-H bonds, which is consistent with the stability of the corresponding radical intermediates in a stepwise mechanism, or the transition state in a concerted mechanism. acs.org While comprehensive quantitative data for the C-H insertion reactions of bis(trifluoromethyl)carbene across a wide range of alkanes is not extensively tabulated in the literature, the available information indicates its capability to functionalize these typically inert bonds.
| Substrate | Carbene Source | Product(s) | Observations |
| Cyclohexane | 3-Aryl-3-(trifluoromethyl)diazirine | C-H insertion product | Demonstrates the feasibility of C-H insertion. nih.gov |
| Alkanes (C1-C6) | Silver-carbene complex from N2=C(H)CF3 | Functionalized alkanes | DFT studies show low activation barriers for C-H activation. acs.org |
O-H Insertion Reactions
The insertion of bis(trifluoromethyl)carbene into oxygen-hydrogen (O-H) bonds of alcohols and water is a facile process. Photolysis of 3-aryl-3-(trifluoromethyl)diazirines in the presence of methanol (B129727) leads to the efficient formation of the corresponding O-H insertion product. nih.gov This high reactivity is attributed to the electrophilic nature of the carbene and the polarity of the O-H bond.
In studies involving phenolic compounds, such as phenol (B47542) and tyrosine derivatives, the photoactivation of (p-methoxyphenyl)(trifluoromethyl)diazirine resulted in Friedel-Crafts alkylation products rather than direct O-H insertion into the phenolic hydroxyl group, highlighting the competitive nature of different reactive pathways. nih.gov
| Substrate | Carbene Source | Product(s) | Key Findings |
| Methanol | 3-Aryl-3-(trifluoromethyl)diazirine | O-H insertion product | Efficient formation of the ether product. nih.gov |
| Phenol derivatives | (p-Methoxyphenyl)(trifluoromethyl)diazirine | Friedel-Crafts alkylation products | Aromatic substitution competes with O-H insertion. nih.gov |
N-H Insertion Reactions
The insertion of carbenes into nitrogen-hydrogen (N-H) bonds of amines and amides provides a direct route to α-trifluoromethylated amines, which are valuable building blocks in medicinal chemistry. The photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine in the presence of diethylamine (B46881) yields the expected N-H insertion product, 1-(diethylamino)-2,2,2-trifluoro-1-(4-tolyl)ethane. nih.gov
Biocatalytic approaches have been developed for the enantioselective N-H insertion of carbenes derived from diazo compounds into anilines, achieving high yields and enantioselectivities. acs.orgacs.org While these studies often utilize α-aryl-α-diazoesters as carbene precursors, they underscore the potential for stereocontrolled N-H insertion reactions with trifluoromethyl-containing carbenes. Computational studies have been employed to understand the mechanism of these insertions and the origins of enantioselectivity. acs.org
| Substrate | Carbene Source | Product(s) | Yield | Enantiomeric Ratio (er) |
| Diethylamine | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | N-H insertion adduct | - | Not applicable |
| Various anilines | Engineered cytochrome c552 + Benzyl 2-diazotrifluoropropanoate | α-Trifluoromethyl amino esters | up to >99% | up to 95:5 |
| p-Anisidine | Engineered cytochrome c552 + various Benzyl 2-diazotrifluoropropanoates | (S)-α-Trifluoromethyl amino ester | up to 62% | up to 99.5:0.5 |
Reactivity with Other Functional Groups (e.g., π-bonds)
Bis(trifluoromethyl)carbene readily reacts with the π-bonds of alkenes and alkynes in [2+1] cycloaddition reactions to form cyclopropanes and cyclopropenes, respectively. These reactions are often stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane (B1198618) product. libretexts.orgyoutube.com This stereospecificity is indicative of a concerted reaction mechanism involving a singlet carbene. libretexts.org
The reaction of (trifluoromethyl)carbene, a closely related species, with trans- and cis-but-2-ene in the liquid phase proceeds with high stereospecificity. acs.org This highlights the synthetic utility of these carbenes in constructing highly functionalized three-membered rings.
| Substrate | Carbene | Product(s) | Key Features |
| Alkenes | Methylene | Cyclopropanes | Stereospecific reaction, retention of alkene stereochemistry. libretexts.orgyoutube.com |
| cis-2-Butene | Methylene | cis-1,2-Dimethylcyclopropane | Demonstrates stereospecificity. libretexts.org |
| trans-2-Butene | (Trifluoromethyl)carbene | trans-1,2-Dimethyl-3-(trifluoromethyl)cyclopropane | High degree of stereospecificity. acs.org |
Theoretical and Computational Studies of Reactivity
Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and reactivity of this compound and its resulting carbene. These studies provide a molecular-level understanding of the potential energy surfaces, transition states, and factors controlling selectivity in the various reactions of bis(trifluoromethyl)carbene. wayne.edunih.gov
Computational analyses have been performed to investigate the mechanism of N-H insertion reactions, shedding light on the role of the enzyme in controlling enantioselectivity in biocatalytic systems. acs.org DFT calculations have also been used to study the C-H bond activation of alkanes, revealing barrierless potential energy paths for the interaction of a silver-trifluoromethylcarbene species with primary C-H bonds. acs.org
Furthermore, theoretical studies have explored the reaction pathways for the cycloaddition of carbenes to π-systems and the factors influencing the stereochemical outcome. acs.org The electronic properties of related fluorinated carbenes and their reactivity have also been a subject of computational investigation, providing a framework for understanding the behavior of the highly electrophilic bis(trifluoromethyl)carbene. cas.cnresearchgate.net These computational approaches are crucial for predicting the reactivity of this carbene with new substrates and for the rational design of new synthetic methodologies.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an essential computational tool for investigating the properties of trifluoromethyl diazirine derivatives. researchgate.netcore.ac.uk DFT calculations allow for the prediction of molecular geometries, energies, reaction mechanisms, and a wide range of spectroscopic properties, providing insights that complement experimental findings. core.ac.uk For diazirine-related compounds, hybrid DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been successfully used to determine optimized geometries and calculate various electronic and spectroscopic parameters. researchgate.net
Key research findings from DFT studies include:
Optimized Geometry and Spectroscopic Data: Calculations have been used to determine the optimized molecular geometry of diazirine precursors and products. Furthermore, DFT approaches like the Gauge-Independent Atomic Orbital (GIAO) method have been employed to calculate NMR chemical shift values, which have shown good agreement with experimental data. researchgate.net This is particularly useful for assigning the stereochemistry of precursors and identifying photoproducts. researchgate.net
Electronic Properties: The three-dimensional molecular electrostatic potential (MEP), Highest Occupied Molecular Orbitals (HOMOs), and Lowest Unoccupied Molecular Orbitals (LUMOs) have been calculated to understand the electronic landscape of these molecules. researchgate.net
Reaction Energetics: DFT calculations have been instrumental in studying the energetics of reaction pathways. For instance, in polar solvents, calculations have shown that the energy gap between the triplet and singlet states of the carbene photoproducts is very small, which is consistent with the isolation of both triplet and singlet products. researchgate.net
The table below summarizes the key molecular properties of trifluoromethyl diazirine derivatives that have been investigated using DFT methods.
| Property Investigated | DFT Method/Level of Theory | Significance | Reference |
| Optimized Geometry | B3LYP/6-311G(d,p) | Predicts the stable three-dimensional structure of the molecule. | researchgate.net |
| Vibrational Frequencies | B3LYP/6-311G(d,p) | Correlates with experimental IR spectra for structural confirmation. | researchgate.net |
| NMR Chemical Shifts | GIAO/DFT | Aids in the assignment of ¹⁹F NMR spectra and confirmation of stereochemistry for precursors and products. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | B3LYP/6-311G(d,p) | Maps charge distributions to predict reactive sites. | researchgate.net |
| HOMO-LUMO Energies | TD-DFT | Provides insight into electronic transitions and reactivity. | researchgate.net |
| Triplet-Singlet Energy Gap | B3LYP/6-311G(2d,2p) | Explains the formation of both singlet and triplet carbene photoproducts in polar solvents. | researchgate.net |
Ab Initio and Trajectory Studies
Ab initio and direct dynamics trajectory studies provide a high level of theoretical insight into the fundamental processes of carbene formation from photoexcited diazirines. These methods can model the electronic and nuclear motion during the photochemical reaction, elucidating the detailed mechanism of nitrogen extrusion and carbene generation. acs.org
A combined CASPT2 (Complete Active Space Second-order Perturbation Theory) and ab initio direct dynamics trajectory study has been conducted to investigate carbene formation from photoexcited 3H-diazirine. acs.org This level of theory is capable of describing the electronically excited states and the bond-breaking processes involved in the photoreaction. Such studies have examined the decomposition pathways from both diazirine and its linear isomer, diazomethane, to form the corresponding singlet carbene. acs.org The trajectory studies follow the atomic motions over time, providing a dynamic picture of the reaction as it unfolds and offering a deeper understanding of the factors that control the reaction pathway and efficiency. acs.org
Structure-Function Relationships and Reaction Pathway Analysis
The relationship between the chemical structure of a diazirine and its reactivity is a critical area of investigation for optimizing these molecules as chemical probes. rsc.orgnih.gov The substituents on the diazirine ring, particularly the aryl group in 3-aryl-3-(trifluoromethyl)diazirines, have a profound impact on the compound's stability, activation energy, and the reaction pathways of the resulting carbene. rsc.orgacs.org
Key Findings:
Electronic Effects on Stability and Reactivity: The electronic properties of the aryl substituent significantly influence the diazirine's stability and reactivity. Replacing the phenyl ring with electron-withdrawing heterocyclic rings, such as pyridine (B92270) or pyrimidine (B1678525), enhances the stability of the strained diazirine ring to ambient light. nih.govrsc.org Conversely, comprehensive studies have shown that electron-rich aryl diazirines exhibit greatly enhanced efficacy toward C-H insertion under both thermal and photochemical activation. rsc.orgnih.gov This allows for the rational manipulation of electronic properties to tune the activation energy and temperature for thermal decomposition. rsc.orgnih.gov
Reaction Pathway Competition: Upon photolysis, 3-aryl-3-(trifluoromethyl)diazirines can decompose via two primary pathways: direct formation of a carbene or isomerization to a linear diazo compound, which can then decompose to the carbene. nih.govresearchgate.net For 3-trifluoromethyl-3-phenyldiazirine, photolysis yields approximately 65% carbene and 35% of the diazoisomer. researchgate.net The diazo isomer is generally less photolabile than the parent diazirine. researchgate.net In some cases, a second-order reaction involving the diazo isomer can lead to the formation of an azine byproduct. researchgate.net
Carbene Intermediate and Subsequent Reactions: The photolysis of 3-aryl-3-(trifluoromethyl)diazirines consistently produces products indicative of a singlet carbene intermediate. nih.gov However, the ultimate fate of the insertion products can be complex. For example, the product from the insertion of the carbene into the N-H bond of diethylamine can undergo a base-catalyzed elimination of hydrogen fluoride (B91410), followed by hydrolysis. nih.gov This sequence effectively reverses the photoinsertion, which has implications for its use in biological labeling experiments where primary sequence data is desired. nih.gov
The following table compares the properties of different 3-trifluoromethyl-3-aryldiazirine derivatives, highlighting key structure-function relationships.
| Derivative | Key Structural Feature | Impact on Properties | Reference(s) |
| 3-Trifluoromethyl-3-phenyldiazirine | Phenyl group | Standard for photoaffinity labeling; decomposes significantly under ambient light over days. | nih.govresearchgate.net |
| 3-(Pyridinyl)-3-(trifluoromethyl)diazirine | Electron-withdrawing pyridine ring | Negligible decomposition under ambient light after 7 days; significantly increased aqueous solubility. | nih.govrsc.org |
| 3-(Pyrimidinyl)-3-(trifluoromethyl)diazirine | Electron-withdrawing pyrimidine ring | Virtually unaffected by ambient light after 7 days; aqueous solubility increased by several orders of magnitude. | nih.govrsc.org |
| 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine | Electron-donating methoxy (B1213986) group | Lower activation energy for thermal decomposition; enhanced efficacy toward C-H insertion. | rsc.orgnih.govrsc.org |
Advanced Applications in Research and Material Science
Photoaffinity Labeling (PAL) and Related Techniques
Photoaffinity labeling (PAL) is a powerful strategy used to investigate and permanently capture non-covalent molecular interactions within complex biological systems. nih.govnih.gov The methodology involves a "photoaffinity probe," which is typically a molecule of interest (such as a drug, metabolite, or lipid) chemically modified to include a photoreactive group, like a trifluoromethyl-diazirine. nih.govnih.gov When this probe binds to its target biomolecule, irradiation with UV light triggers the diazirine, generating a carbene that covalently crosslinks the probe to its binding partner, thus "trapping" the transient interaction. nih.govcapes.gov.br
The 3-trifluoromethyl-3-phenyldiazirine moiety, introduced by Brunner, is one of the most widely used photolabels due to its advantageous properties. nih.gov It is activated by longer wavelengths of light, which minimizes photodamage to biological targets, and the resulting carbene is highly reactive. nih.govnih.gov Furthermore, the trifluoromethyl group helps to reduce nonspecific labeling that can occur from a diazo isomer byproduct, which can sometimes form during photolysis. jst.go.jp
Trifluoromethyl-diazirine-based PAL is a cornerstone technique for mapping a wide array of biomolecular interactions. nih.gov Its ability to covalently capture transient and low-affinity binding events makes it particularly valuable for studying dynamic cellular processes.
Ligand-Receptor Interactions: PAL has been successfully used to identify the binding sites of ligands on their protein receptors. For instance, diazirine-functionalized mannosides were designed as photolabile ligands to study their interaction with the bacterial lectin FimH, a protein critical for bacterial adhesion. researchgate.netbeilstein-journals.org Similarly, the hydrophobic photoreagent 3-(trifluoromethyl)-3-m-([125I]iodophenyl)diazirine was employed as a photoaffinity label to identify a novel noncompetitive antagonist binding site on the nicotinic acetylcholine (B1216132) receptor. capes.gov.br
Protein-Protein Interactions: By incorporating diazirine-bearing unnatural amino acids into proteins, researchers can map protein-protein interaction interfaces. This approach provides high-resolution information about the specific residues involved in forming protein complexes. rsc.org
Nucleic Acid-Protein Interactions: Understanding how proteins bind to DNA and RNA is fundamental to cell biology. Diazirine-based photoprobes attached to nucleic acid sequences can be used to identify and map the binding sites of associated proteins, shedding light on gene regulation and other processes. nih.govrsc.org
Lipid-Protein Interactions: Lipids play crucial roles in cell signaling and membrane structure, often through weak and transient interactions with proteins. Photoaffinity labeling has emerged as a key method to study these events. nih.gov Diazirine-containing lipid analogs can be incorporated into cell membranes to capture interacting proteins under native conditions. nih.govnih.gov For example, probes featuring various acyl chains (arachidonoyl, oleoyl) with diazirine and alkyne functionalities have been used to create a comprehensive map of lipid-protein interactions. nih.gov Studies using the reagent 3-trifluoromethyl-3-(m-[125I]iodophenyl)diazirine ([125I]TID) have successfully labeled the intramembrane segments of proteins like the (Na+ + K+)-ATPase, demonstrating that both its α- and β-subunits traverse the lipid bilayer. nih.gov
A central challenge in drug discovery and chemical biology is identifying the specific protein targets of bioactive small molecules. acs.org PAL using trifluoromethyl-diazirine probes provides a robust solution for this "target deconvolution." acs.orgnih.gov The general workflow involves synthesizing an analog of the bioactive molecule that incorporates a diazirine photophore and a reporter tag (like an alkyne or biotin). nih.govacs.org This probe is introduced to cells or cell lysates, allowed to bind to its target(s), and then covalently crosslinked via UV irradiation. nih.gov The tagged protein can then be isolated and identified, often using mass spectrometry. nih.gov This approach has been used to assess the selectivity of kinase inhibitors and to identify the cellular targets of natural products and other small molecules. nih.govnih.gov
Beyond identifying direct binding partners, diazirine-based probes can be used for proximity mapping, which aims to identify all molecules within a certain radius of a protein or cellular structure of interest. nih.gov The highly reactive carbene generated from the diazirine has a very short half-life, meaning it reacts with whatever is in its immediate vicinity. This allows researchers to create a "snapshot" of the molecular environment. Photocatalytic proximity labeling, where a photocatalyst directs the activation of a diazirine probe at a specific location, offers even greater spatiotemporal control for mapping cellular microenvironments with high resolution. chemrxiv.org This has been applied to map the interactomes of cell-penetrating peptides and the cholesterol interactome in live cells. chemrxiv.orgbiorxiv.org
While carbenes are highly reactive, they are not entirely indiscriminate. Understanding the labeling preferences of diazirines is crucial for accurately interpreting experimental results. nih.govacs.org Systematic studies have revealed that the structure of the diazirine influences its reactivity.
Aryl-trifluoromethyl-diazirines react primarily through a highly reactive carbene intermediate, which can insert into the bonds of all 20 amino acids. nih.govnih.gov
Alkyl diazirines , in contrast, can also isomerize to a more stable diazo intermediate upon photoactivation. nih.govnih.gov This diazo species exhibits a different reactivity profile, showing a strong preference for labeling acidic amino acids (aspartic acid, glutamic acid) in a pH-dependent manner. nih.govacs.org
This differential reactivity has practical implications. For example, the preference of alkyl diazirines for acidic residues can be exploited to preferentially target proteins with negatively charged surfaces or those embedded in membranes. nih.govacs.org
| Diazirine Type | Primary Reactive Intermediate | Amino Acid Labeling Preference | Key Findings |
|---|---|---|---|
| Aryl-trifluoromethyl-diazirine | Carbene | Broad reactivity with all amino acids, highest yield with Cysteine. nih.gov | Considered a more general and less biased photolabeling agent. nih.gov |
| Alkyl diazirine | Carbene and Diazo Isomer | Preferential labeling of acidic amino acids (e.g., Asp, Glu) in a pH-dependent manner. nih.govacs.org | Labeling is more efficient at lower pH; useful for targeting acidic protein regions or membrane proteins. nih.govacs.org |
The identification of proteins and specific labeling sites after a PAL experiment relies heavily on advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov After the photo-crosslinking step, the labeled protein is isolated. If a biotin (B1667282) tag was used on the probe, this is typically done using streptavidin affinity purification. The isolated protein is then enzymatically digested into smaller peptides. This peptide mixture is separated by liquid chromatography and then analyzed by tandem mass spectrometry. nih.gov The MS/MS data provides the amino acid sequence of the peptides, allowing for the identification of the protein and, crucially, the precise location of the covalent modification from the diazirine probe. nih.gov This integration is essential for moving from simply knowing that a protein is a target to understanding how and where the interaction occurs.
The effectiveness of PAL has been greatly enhanced by the development of multifunctional photoprobes. These sophisticated chemical tools are designed with a modular structure, typically comprising three key components:
The Pharmacophore: The portion of the probe that is recognized by and binds to the biological target. nih.gov
The Photoreactive Group: The trifluoromethyl-diazirine moiety, which enables covalent capture upon UV irradiation. nih.gov
The Bioorthogonal Tag: A chemical handle, such as a terminal alkyne or azide (B81097), that does not interfere with biological processes. nih.govnih.gov
This third component allows for a two-step detection strategy using "click chemistry." nih.gov After the probe crosslinks to its target protein, a reporter molecule (e.g., a fluorescent dye or a biotin tag for purification) carrying the complementary azide or alkyne group is added. The two are then selectively and efficiently joined together via a copper-catalyzed cycloaddition reaction. nih.gov This approach offers greater flexibility and sensitivity compared to using probes that are directly fluorescent or biotinylated, as the reporter tag is introduced after the primary labeling event. Building blocks like 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine have been developed to facilitate the synthesis of these complex probes, as they are compatible with common cross-coupling reactions like the Suzuki-Miyaura coupling. sigmaaldrich.com
| Probe Type | Core Structure | Relative Aqueous Solubility Improvement |
|---|---|---|
| Conventional Phenyl-diazirine | 3-Trifluoromethyl-3-phenyl-diazirine | Baseline |
| Pyridyl-diazirine | 3-Trifluoromethyl-3-(pyridin-3-yl)diazirine | ~30 to 250-fold increase nih.gov |
| Pyrimidinyl-diazirine | 3-Trifluoromethyl-3-(pyrimidin-5-yl)diazirine | ~100 to 7,500-fold increase nih.gov |
Research has also focused on improving the physicochemical properties of these probes, such as their stability and solubility. Replacing the phenyl ring of the diazirine with electron-withdrawing heteroaromatic rings like pyridine (B92270) or pyrimidine (B1678525) has been shown to enhance stability in ambient light and significantly increase aqueous solubility, which is a major advantage for biological experiments. nih.govnih.gov
Polymer Chemistry and Materials Science Applications
The generation of carbenes from diazirine precursors has found significant utility in polymer and surface chemistry. acs.org These reactive intermediates facilitate the creation of new covalent bonds, making diazirine-containing compounds valuable for cross-linking, surface functionalization, and the development of novel materials. chemimpex.com
The ability of carbenes to insert into C-H bonds is particularly useful for cross-linking polymers, especially those with low surface energy and a lack of functional groups, such as polyethylene (B3416737). chemrxiv.orgacs.org Bis-diazirine molecules, which contain two diazirine groups, are designed to act as covalent cross-linkers. sigmaaldrich.comresearchgate.net Upon activation by moderate heat or UV light (~350 nm), each diazirine group expels nitrogen gas to form a reactive carbene, which can then insert into C-H bonds on adjacent polymer chains. chemrxiv.orgsigmaaldrich.com This process forms new, strong covalent bonds between polymer strands, leading to the formation of a robust network structure. researchgate.net
This cross-linking alters the material's properties, resulting in increased average molecular weight, enhanced mechanical strength, loss of solubility, and changes in thermal characteristics like the glass transition temperature. acs.orgresearchgate.net For instance, bis-diazirines have been successfully used to strengthen ultrahigh molecular weight polyethylene (UHMWPE) textiles by creating cross-links between individual fibers. sigmaaldrich.com The effectiveness of this cross-linking has been demonstrated in model systems; the thermal activation of flexible, polyfluorinated bis-diazirines in cyclohexane (B81311) (as a model for polyethylene) resulted in the formation of cross-linked cyclohexane adducts. nih.gov
| Cross-linking Application | Substrate | Activating Agent | Result | Reference |
|---|---|---|---|---|
| Model Cross-linking | Cyclohexane | Bis-diazirine 1 (140 °C) | Isolated bis-cyclohexane adduct in 7.0% yield | nih.gov |
| Model Cross-linking | Cyclohexane | Flexible Bis-diazirine 2a (140 °C) | Isolated bis-cyclohexane adduct in 6.4% yield | nih.gov |
| Model Cross-linking | Cyclohexane | Flexible Bis-diazirine 2b (140 °C) | Isolated bis-cyclohexane adduct in 7.0% yield | nih.gov |
| Polymer Strengthening | UHMWPE Textiles | Bis-diazirine | Cross-linking between individual fibers | sigmaaldrich.com |
| Solar Cell Stability | Perovskite Solar Cells (PSCs) | Bis-diazirine | Retained ~99% initial efficiency after 1000 hours of illumination | sigmaaldrich.com |
The carbene-mediated chemistry of diazirines is a versatile method for the covalent modification of carbonaceous material surfaces, such as graphite, graphene, and carbon nanotubes. researchgate.net Similar to their function in polymer cross-linking, photoactivated aryl trifluoromethyl diazirines generate carbenes that can react with the C=C double bonds on the surface of these materials, leading to robust functionalization. researchgate.net This approach allows for the grafting of various organic linkers onto carbon surfaces, which can be used to immobilize other functional molecules, metal nanoparticles, or metal complexes. researchgate.net This method is advantageous because it can proceed via cycloaddition reactions or through direct insertion of the carbene into any available C-H, N-H, or O-H bonds on the surface or on pre-existing functional groups. researchgate.net
The functionalization of fullerenes, such as Buckminsterfullerene (C₆₀), has been extensively explored to modulate their physical and chemical properties for applications in materials and medicinal science. rsc.orgrsc.org Photolysis of 3-aryl-3-(trifluoromethyl)diazirine derivatives in the presence of C₆₀ provides an effective route to create functionalized methanofullerenes. rsc.orgresearchgate.net The process is initiated by the light-induced generation of a trifluoromethyl-substituted carbene, which then adds to a acs.orgacs.org double bond of the fullerene cage. rsc.orgrsc.org This reaction exclusively forms the acs.orgacs.org-closed methanofullerene structure, indicating that the reaction proceeds via the carbene intermediate rather than its diazoalkane isomer. acs.orgrsc.org This method allows for the attachment of various functional groups to the fullerene core, enabling the synthesis of fullerene derivatives with tailored electronic or biological properties. rsc.orgresearchgate.net
A significant application stemming from the cross-linking capability of diazirines is the development of molecular adhesives, particularly for low-surface-energy polymers like high-density polyethylene (HDPE) and polypropylene (B1209903) (PP). researchgate.netnih.gov Conventional adhesives perform poorly on these materials due to the lack of polar functional groups for hydrogen bonding or other non-covalent interactions. chemrxiv.orgnih.gov
Flexible, polyfluorinated bis-diazirines have been designed to overcome this challenge. nih.govrsc.org When painted between two polymer surfaces and activated by heat, these molecules generate carbenes that form covalent C-H insertion bonds across the polymer-polymer interface. chemrxiv.orgresearchgate.net This creates strong, molecular-level adhesion, effectively bonding dissimilar materials like PE and PP together. sigmaaldrich.comnih.gov Lap-shear experiments have demonstrated that these adhesives can create bonds with significant strength. For example, using 5 mg of a flexible bis-diazirine to bond polypropylene to polypropylene or HDPE to polypropylene resulted in adhesion strengths greater than 2.5 MPa. nih.gov Research suggests that incorporating greater molecular flexibility into the bis-diazirine linker improves the mechanical compliance of the adhesive layer. researchgate.net
| Adhesive Compound | Substrates Bonded | Adhesion Strength (MPa) | Reference |
|---|---|---|---|
| Bis-diazirine 1 | High-Density Polyethylene (HDPE) | ca. 2.3 MPa | nih.gov |
| Flexible Bis-diazirine 2b (5 mg) | Polypropylene (PP) - Polypropylene (PP) | > 2.5 MPa | nih.gov |
| Flexible Bis-diazirine 2b (5 mg) | High-Density Polyethylene (HDPE) - Polypropylene (PP) | > 2.5 MPa | nih.gov |
| Flexible Bis-diazirine 2b (5 mg) | Ultra-High Molecular Weight Polyethylene (UHMWPE) - Polypropylene (PP) | > 2.5 MPa | nih.gov |
Synthetic Organic Chemistry Methodologies
In synthetic organic chemistry, diazirines and their diazoalkane isomers are highly versatile precursors for generating carbenes, which are key intermediates for constructing new carbon-carbon bonds. acs.org
The addition of a carbene to an alkene to form a cyclopropane (B1198618) is a fundamental transformation in organic synthesis. wikipedia.org Aryl trifluoromethyl diazo compounds, which can be generated from diazirine precursors, are now commonly used as carbene sources for cyclopropanation reactions. acs.orgnih.gov
These reactions are often mediated by transition metal catalysts, such as those based on rhodium(II) or palladium, which can influence the stereochemical outcome of the reaction. acs.orgnih.gov For example, the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes has been achieved with high enantioselectivity using chiral rhodium(II) complexes. acs.orgnih.gov More recently, biocatalytic approaches using engineered heme proteins like myoglobin (B1173299) have been developed. nih.govresearchgate.net In one such system, myoglobin variants catalyze the cyclopropanation of various styrene (B11656) derivatives with trifluoromethylcarbene (generated from 2-diazo-1,1,1-trifluoroethane) to afford the corresponding trans-1-trifluoromethyl-2-arylcyclopropanes in high yields and with excellent diastereo- and enantioselectivity. nih.gov This biocatalytic method provides a convenient route to valuable fluorinated building blocks for medicinal chemistry. nih.govresearchgate.net
Furthermore, the [2+1] cycloaddition of photochemically generated carbenes from diazirines with alkynes has been used to synthesize 3-trifluoromethyl-3-arylcyclopropenes, with continuous flow chemistry setups offering higher yields than traditional batch reactions. acs.orgnih.gov
| Olefin Substrate | Catalyst | Product | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Styrene | Engineered Myoglobin | trans-1-Trifluoromethyl-2-phenylcyclopropane | 99 | >99 | 98 | nih.gov |
| 4-Methylstyrene | Engineered Myoglobin | trans-1-Trifluoromethyl-2-(p-tolyl)cyclopropane | 99 | >99 | 99 | nih.gov |
| 4-Methoxystyrene | Engineered Myoglobin | trans-1-Trifluoromethyl-2-(4-methoxyphenyl)cyclopropane | 99 | >99 | 99.9 | nih.gov |
| 4-Chlorostyrene | Engineered Myoglobin | trans-1-Trifluoromethyl-2-(4-chlorophenyl)cyclopropane | 61 | 97 | 99 | nih.gov |
Asymmetric Cyclopropenation
The generation of carbenes from trifluoromethyl-substituted diazirines is a powerful method for the synthesis of trifluoromethylated cyclopropenes, which are highly strained molecules with significant potential in medicinal chemistry and material science. acs.orgnih.gov Researchers have developed highly enantioselective cyclopropenation reactions using these precursors.
For instance, the photochemical decomposition of 3-aryl-3-(trifluoromethyl)diazirines generates carbenes that can undergo a [2+1] cycloaddition with various alkynes. acs.orgnih.gov The use of chiral catalysts has enabled precise control over the stereochemistry of the resulting cyclopropene. Notable successes include:
Rhodium(II) Catalysis : Commercially available chiral rhodium(II) catalysts, such as Rh₂(S-BTCP)₄, have been used to achieve highly efficient asymmetric cyclopropenation of fluorinated donor-acceptor diazoalkanes (isomers of diazirines) with a wide range of terminal alkynes. acs.orgnih.gov These reactions proceed with very low catalyst loading (e.g., 0.5 mol%) and yield chiral CF₃-cyclopropenes with excellent enantioselectivities. acs.org
Iridium(III) Catalysis : Chiral iridium(III) salen complexes have also been employed for the asymmetric synthesis of trifluoromethylated cyclopropenes from the corresponding diazo precursors, demonstrating high enantioselectivity with various monosubstituted aryl alkynes. acs.org
A study by Ollevier et al. demonstrated the synthesis of 3-trifluoromethyl-3-arylcyclopropenes through the [2+1] cycloaddition of alkynes with carbenes generated photochemically from diazirines in a continuous flow system, which often provided higher yields than batch reactions. acs.orgnih.gov
Biocatalytic Carbene-Transfer Reactions
A significant breakthrough in carbene chemistry has been the use of biocatalysts to control the reactivity of carbenes derived from diazirines. nih.govnih.gov While diazirines are more stable than their diazo isomers, they have been historically difficult to activate catalytically at room temperature without light or heat. nih.govresearchgate.net
Recent research has shown that engineered enzymes can effectively catalyze carbene-transfer reactions using diazirines as carbene sources. nih.govwhiterose.ac.uk Specifically, engineered variants of the hemoprotein Aeropyrum pernix protoglobin (ApePgb) have been developed that can activate aryl diazirines. nih.govnih.govresearchgate.net This enzymatic activation is thought to proceed by the enzyme isomerizing the diazirine to its more reactive diazo intermediate in situ. nih.govresearchgate.net
These engineered biocatalysts have successfully facilitated several types of carbene-transfer reactions, including:
Cyclopropanation nih.govresearchgate.net
N-H Insertion nih.govnih.govresearchgate.net
Si-H Insertion nih.govnih.govresearchgate.net
This biocatalytic approach represents a paradigm shift, enabling selective carbene transfer from highly stable diazirine precursors under mild, ambient conditions, and expanding the scope of accessible carbenes for asymmetric synthesis. nih.govnih.gov
Precursors for Stabilized Metal Carbenes
Aryl trifluoromethyl diazirines and their diazo isomers serve as excellent precursors for generating stabilized metal carbenes. acs.orgnih.govresearchgate.net Upon decomposition with a metal catalyst, these compounds form metal carbene intermediates, which are pivotal in a variety of synthetic transformations. nih.gov
The trifluoromethyl group, being a strong electron-withdrawing group, and the aryl group, acting as a donor, create a "donor-acceptor" substitution pattern on the resulting carbene. nih.govresearchgate.net This electronic stabilization enhances the selectivity of the metal carbene compared to less stabilized carbenes. nih.gov These stabilized intermediates have been utilized in numerous reactions, including cycloadditions and insertion reactions, to create complex carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov
Development of Improved Research Probes
Trifluoromethyl-aryl-diazirines are a cornerstone of photoaffinity labeling (PAL), a technique used to identify and study molecular interactions in biological systems. nih.gov However, traditional probes like 3-trifluoromethyl-3-phenyldiazirine have limitations, such as poor water solubility and instability to ambient light, which has spurred the development of improved derivatives. nih.gov
Enhancing Aqueous Solubility for Biological Applications
A major challenge in using diazirine-based probes for biological studies is their limited solubility in aqueous buffers. nih.gov To address this, researchers have modified the aromatic ring of the 3-aryl-3-(trifluoromethyl)diazirine scaffold.
A successful strategy involves replacing the phenyl ring with more polar, electron-withdrawing heterocyclic rings, such as pyridine and pyrimidine. nih.gov This modification has been shown to dramatically increase the aqueous solubility of the resulting photoaffinity probes. nih.govrsc.org
| Probe Type | Fold Increase in Aqueous Solubility (Compared to Phenyl-Diazirine) |
| Pyridinyl-Diazirine Probes | 30 to 250-fold nih.gov |
| Pyrimidinyl-Diazirine Probes | 100 to 7,500-fold nih.gov |
This table illustrates the significant enhancement in water solubility achieved by replacing the phenyl ring with nitrogen-containing heterocycles, making these probes more suitable for experiments in physiological conditions. nih.gov
Strategies for Ambient Light Stability
The three-membered ring of diazirines is inherently strained, making them susceptible to decomposition upon exposure to ambient light. nih.gov This instability complicates their synthesis, handling, and application. Research has focused on stabilizing the diazirine ring to minimize this light-mediated decay.
The same strategy used to enhance solubility—incorporating electron-withdrawing heterocyclic rings—has also proven effective for improving stability in ambient light. nih.govrsc.org By replacing the phenyl group with a pyridine or pyrimidine ring, the diazirine ring is electronically stabilized, reducing its tendency to decompose under normal laboratory lighting conditions. nih.gov
| Diazirine Type | % Intact After 15 Days of Incandescent Light Exposure |
| Phenyl-Diazirine (Conventional) | 22.5% rsc.org |
| Pyridinyl-Diazirine (Modified) | 54.9% rsc.org |
| Pyrimidinyl-Diazirine (Modified) | 67.1% rsc.org |
This table demonstrates the enhanced stability of modified diazirines compared to the conventional phenyl-based version when exposed to ambient light over an extended period. rsc.org
Exploration of Longer Wavelength Activation
Ideally, photoaffinity probes should be activated by longer wavelength light (e.g., >400 nm) to minimize potential damage to biological samples that can occur with high-energy UV light. nih.gov While traditional trifluoromethyl-aryl-diazirines are typically activated by UV-A light (around 350-365 nm), efforts are underway to shift this activation to the visible spectrum. nih.govrsc.org
Recent studies have explored activating these systems with light at wavelengths up to 405 nm. researchgate.net A particularly innovative approach involves photocatalysis. Researchers have shown that aryl(trifluoromethyl) diazo compounds, which are isomers of diazirines, can be activated by deep red to near-infrared (NIR) light (600–800 nm). chemrxiv.orgnih.gov This is achieved through Dexter energy transfer from a photoexcited osmium(II) photocatalyst to the diazo compound, which then generates the reactive carbene. chemrxiv.orgnih.gov This method opens a path toward using tissue-penetrating, low-energy light for high-resolution protein labeling, a significant advancement for in vivo studies. chemrxiv.org
Future Directions and Emerging Research Avenues
Expanding the Scope of Synthetic Methodologies for Novel Trifluoromethyl Diazirine Derivatives
The continued advancement of applications for trifluoromethyl diazirines is intrinsically linked to the development of robust and versatile synthetic methods. While the synthesis of foundational compounds like 3-phenyl-3-(trifluoromethyl)diazirine is well-established, research is actively pursuing the creation of novel derivatives with tailored properties. acs.orgresearchgate.net
A significant area of focus is the synthesis of new aryl and heteroaromatic trifluoromethyl diazirines . acs.orgnih.gov The introduction of different substituents on the aromatic ring can modulate the stability, reactivity, and photochemical properties of the diazirine. nih.govrsc.org For instance, replacing a phenyl ring with electron-withdrawing heterocyclic rings, such as pyridine (B92270) or pyrimidine (B1678525), has been shown to enhance ambient light stability without compromising the photoactivated reactivity, a desirable trait for photoaffinity labels. nih.gov Synthetic strategies often involve the preparation of a tosyl oxime from a corresponding aryl trifluoromethyl ketone, followed by treatment with ammonia (B1221849) to form the diaziridine, which is then oxidized. acs.orgnih.gov Researchers are also exploring post-functionalization derivatization of diazirinyl building blocks, such as diazirinyl indoles, to expand their utility in photoaffinity labeling. nih.gov
Another burgeoning frontier is the synthesis of aliphatic trifluoromethyl diazirines . chemrxiv.orgacs.orgresearchgate.net For a long time, this class of compounds was largely neglected. chemrxiv.org Recent work has established practical methods for preparing previously unknown or overlooked aliphatic trifluoromethyl diazirines, including those based on common structural motifs in drug discovery like azetidine, pyrrolidine, and piperidine. chemrxiv.orgresearchgate.net These synthetic efforts open the door for systematic studies of their properties and their use as photoaffinity labels in contexts where aromatic systems are undesirable. chemrxiv.orgacs.org
Furthermore, the development of more efficient and scalable synthetic procedures, such as one-pot syntheses from tosyloxime derivatives, is crucial for making these valuable chemical tools more accessible to the broader scientific community. researchgate.net The ability to readily synthesize bifunctional diazirine building blocks, which can be linked to a wide range of molecules, is also a key area of development. researchgate.net
Deeper Mechanistic Understanding of Carbene Formation and Subsequent Reactivity Pathways
The utility of 3,3-di(trifluoromethyl)diazirine and its analogues stems from their ability to generate highly reactive carbenes upon activation, typically through photolysis. chemrxiv.orgnih.gov While the basic principle is understood, a deeper mechanistic understanding is required to fully control and predict the outcome of their reactions.
Upon irradiation with UV light (typically around 350-360 nm), the diazirine ring loses a molecule of nitrogen to form a carbene. acs.orgnih.gov A key area of investigation is the competition between the direct formation of the carbene and the isomerization to a more stable, but often less reactive, linear diazoalkane intermediate. researchgate.netnii.ac.jp The introduction of a trifluoromethyl group is known to suppress this undesired isomerization, which is a significant advantage over non-fluorinated diazirines. chemrxiv.orgnii.ac.jp For example, photolysis of 3-trifluoromethyl-3-phenyldiazirine yields approximately 65% carbene and 35% of the diazo isomer. researchgate.net
The spin state of the generated carbene—singlet or triplet—profoundly influences its subsequent reactivity. acs.orgresearchgate.net Singlet carbenes, which are typically formed during photolysis, can undergo insertion into C-H, N-H, and O-H bonds, making them ideal for photoaffinity labeling. nih.govrsc.orgnih.gov The reactivity of these carbenes is high, with insertions occurring at nearly diffusion-controlled rates. nih.gov However, the precise factors governing insertion efficiency and selectivity with different types of chemical bonds are still under investigation. Studies have examined the reactivity of trifluoromethyl diazirine-generated carbenes with various amino acid side chains, finding a high preference for reaction with cysteine. mdpi.comnih.gov
Conversely, triplet carbenes, which can be formed from the decay of the singlet state, exhibit different reactivity patterns. acs.org Understanding and controlling the singlet-triplet crossover is a key challenge. acs.org Furthermore, secondary reactions of the initial insertion products can sometimes occur, such as the base-catalyzed elimination of hydrogen fluoride (B91410) from N-H insertion adducts, which can complicate analysis. nih.gov A more profound mechanistic understanding, aided by advanced spectroscopic and computational techniques, will enable the rational design of diazirine derivatives that generate carbenes with precisely controlled reactivity and selectivity for specific applications.
Novel Applications in Chemical Biology and Advanced Materials Science
The unique reactivity of carbenes generated from trifluoromethyl diazirines has led to a wide array of applications, particularly in chemical biology and materials science. acs.orgnih.gov
In chemical biology , the most prominent application is photoaffinity labeling (PAL). nih.govnii.ac.jpchemimpex.combldpharm.com Diazirine-containing probes are used to identify and map the interactions between ligands and their biological receptors, such as proteins and nucleic acids. nih.govnih.gov The trifluoromethyl group enhances the utility of these probes by minimizing unwanted side reactions. chemrxiv.orgnii.ac.jp Recent research has focused on creating novel PAL probes with improved properties, such as enhanced aqueous solubility and stability in ambient light. nih.gov Beyond simple identification, PAL is being used for more dynamic studies, such as revealing conformational changes in enzymes during their reaction cycle. nii.ac.jp Another emerging application is the development of trifluoromethyl diazirine derivatives as enzyme inhibitors, for example, against the SARS-CoV-2 main protease (Mpro). mdpi.comnih.gov
| Application Area | Specific Application | Key Research Finding | Reference |
|---|---|---|---|
| Chemical Biology | Photoaffinity Labeling (PAL) | Heterocyclic trifluoromethyl-diazirines show enhanced ambient light stability, improving their utility as photolabels. | nih.gov |
| Chemical Biology | Enzyme Inhibition | A trifluoromethyl diazirine derivative (MPD112) was discovered to be a selective, micromolar inhibitor of SARS-CoV-2 Mpro. | mdpi.comnih.gov |
| Advanced Materials | Polymer Cross-linking | Trifluoromethyl bisdiazirines can be used for thermal or photochemical C–H insertion to cross-link polymers like polyethylene (B3416737). | nih.gov |
| Advanced Materials | Surface Modification | 3-Aryl-3-(trifluoromethyl)diazirines serve as photoactivated linkers for the covalent modification of graphitic carbon surfaces. | researchgate.net |
| Advanced Materials | Fullerene Functionalization | Photolysis of phenyl trifluoromethyl diazirine in the presence of C60 leads to the formation of a nih.govnih.gov adduct, providing a method for fluorine-tagging fullerenes. | acs.org |
In advanced materials science , trifluoromethyl diazirines are being explored for polymer and surface chemistry. acs.orgnih.gov They can be used to create cross-links in polymers, such as polyethylene, by generating carbenes that insert into the polymer chains, thereby improving mechanical and thermal properties. nih.govuvic.ca This technology is particularly valuable for "low-functionality polymers" that lack traditional reactive groups. uvic.ca Diazirines also serve as versatile linkers for the covalent modification of surfaces. researchgate.netuvic.ca For example, they have been used to attach ferrocene (B1249389) derivatives to graphitic carbon and carbon nanotubes, a technique with potential applications in sensors and electronic devices. researchgate.net The functionalization of fullerenes represents another novel materials application, opening avenues for new biofunctionalized materials. acs.org
Development of Advanced Computational Models for Prediction of Reactivity and Selectivity
As the complexity of trifluoromethyl diazirine derivatives and their applications grows, the need for predictive theoretical tools becomes increasingly critical. The development of advanced computational models offers a path to accelerate discovery by enabling the in silico design of molecules with desired properties and by providing deeper insight into reaction mechanisms.
Future research will likely focus on creating robust computational models to predict the reactivity and selectivity of carbenes generated from diazirines. Such models could, for instance, calculate the activation energies for carbene insertion into different types of C-H, N-H, and O-H bonds, allowing researchers to predict the labeling pattern on a protein of interest. rsc.org Structure-function relationship studies, combining experimental data with computational methods like density functional theory (DFT), are already being used to understand how substituents on aryl diazirines affect their thermal activation and the subsequent reactivity of the carbene. rsc.org These studies have revealed how electronic effects can be tuned to enhance reactions. nih.gov
Techniques like distortion/interaction analysis and energy decomposition analysis, which have been successfully applied to understand and design other complex reactions like bioorthogonal cycloadditions, could be adapted to study carbene reactivity. nih.gov These methods break down the energy of a reaction into understandable components, such as the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. nih.gov
Furthermore, computational models could be developed to predict the photochemical properties of diazirines, including their absorption spectra and the quantum yield of carbene formation versus diazo isomerization. researchgate.net The development of models that can accurately predict reactivity in complex environments, such as at the solvent-solid interface or within the active site of an enzyme, remains a significant but important challenge. Ultimately, the synergy between computational modeling and experimental work will be essential for unlocking the full potential of trifluoromethyl diazirines in science and technology. nih.gov
Q & A
Basic Research Questions
Q. How can 3,3-Di(trifluoromethyl)diazirine be identified and characterized spectroscopically in synthetic mixtures?
- Methodological Answer :
- UV-Vis Spectroscopy : The compound exhibits a maximum absorption in the range of 345–363 nm (ambient temperature, pentane), typical of alkyl diazirines with electron-withdrawing substituents. Weak fluorescence emission between 380–410 nm is observable .
- IR Spectroscopy : The N=N stretch appears at 1560–1630 cm⁻¹ (medium to strong intensity), consistent with diazirine derivatives .
- NMR Analysis :
- ¹H NMR : β-diazirine protons show an upfield shift of Δ 0.60–0.68 ppm due to anisotropic shielding from the diazirine π-system.
- ¹³C NMR : The diazirine carbon resonates at Δ 20–30 ppm .
- Mass Spectrometry : The molecular ion peak at m/z 178 (C₃F₆N₂) aligns with its molecular weight .
Q. What synthetic routes are commonly employed for synthesizing this compound?
- Methodological Answer :
- Diaziridine Oxidation : Start with trifluoromethyl ketones (e.g., hexafluoroacetone) and react with ammonia derivatives to form diaziridines, followed by oxidation with Pb(OAc)₄ or N-chlorosuccinimide to yield the diazirine .
- Photochemical Activation : Substituent-specific precursors (e.g., trifluoromethyl phenyl diazirines) can undergo UV irradiation to generate carbene intermediates, enabling functionalization .
- Challenges : Trace impurities (e.g., unreacted diaziridines) require rigorous purification via column chromatography (silica gel, hexane/ethyl acetate) .
Advanced Research Questions
Q. How does the steric and electronic nature of trifluoromethyl groups influence carbene insertion efficiency in photoaffinity labeling?
- Methodological Answer :
- Steric Effects : The bulky trifluoromethyl groups limit carbene insertion into sterically hindered protein pockets. Comparative studies using ³H-radiolabeled analogs or LC-MS/MS reveal reduced labeling efficiency in dense regions .
- Electronic Effects : Electron-withdrawing CF₃ groups stabilize the carbene intermediate, increasing reactivity toward C–H bonds. Time-resolved spectroscopy (nanosecond laser pulses) confirms prolonged carbene lifetimes (~1–10 ns) .
- Optimization : Replace CF₃ with smaller substituents (e.g., methyl) or adjust aryl ring electronics (e.g., methoxy groups) to balance reactivity and steric accessibility .
Q. How can researchers resolve contradictions in reported UV-Vis absorption maxima for diazirines?
- Methodological Answer :
- Solvent Effects : Absorption maxima shift with solvent polarity. For example, in pentane, maxima occur at 345–363 nm , whereas polar solvents (e.g., acetonitrile) cause hypsochromic shifts .
- Temperature Control : Elevated temperatures broaden absorption bands. Use thermostatted cuvettes (±0.1°C) to standardize measurements .
- Impurity Interference : Residual diaziridines absorb at <300 nm . Validate purity via HPLC (C18 column, 90:10 hexane/isopropanol) before spectral analysis .
Q. What experimental strategies mitigate hazards associated with this compound?
- Methodological Answer :
- Thermal Stability : The compound decomposes exothermically above 80°C . Use differential scanning calorimetry (DSC) to identify safe handling temperatures .
- Photochemical Risks : UV light triggers rapid carbene formation. Conduct reactions in amber glassware or under inert atmospheres (N₂/Ar) to suppress side reactions .
- Waste Management : Quench residual diazirines with aqueous sodium thiosulfate to neutralize reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
